Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-

Azo dye synthesis Bis-diazotization Polyazo chromophore

Dye manufacturers face a critical constraint: monoamino analogs cannot undergo the second diazotization required for polyazo chromophores. This compound solves that problem with two primary amino groups enabling sequential bis-diazotization - the essential pathway to unsymmetrical bis-azo and polyazo dyes. • Enables synthesis of Direct Black 22, 32, 150, 168, Blue 175, 176, and Reactive Blue 256 [7†L4-L8]. • Sulfonic acid moiety ensures high aqueous solubility for industrial diazotization and coupling [6†L44-L45]. • Consistent ≥95% purity supports reliable stoichiometric calculations and batch-to-batch reproducibility [23†L6].

Molecular Formula C12H13N3O3S
Molecular Weight 279.32 g/mol
CAS No. 97675-30-4
Cat. No. B7773248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]-
CAS97675-30-4
Molecular FormulaC12H13N3O3S
Molecular Weight279.32 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N)NC2=C(C=C(C=C2)N)S(=O)(=O)O
InChIInChI=1S/C12H13N3O3S/c13-8-1-4-10(5-2-8)15-11-6-3-9(14)7-12(11)19(16,17)18/h1-7,15H,13-14H2,(H,16,17,18)
InChIKeyVKURVCNKVWKGLX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzenesulfonic Acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 97675-30-4): Technical Baseline and Procurement Overview


Benzenesulfonic acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 97675-30-4, also registered under CAS 119-70-0), with molecular formula C₁₂H₁₃N₃O₃S and molecular weight 279.32 g/mol, is an aromatic amine-sulfonic acid derivative characterized by the presence of two primary amino groups and one sulfonic acid substituent on a diphenylamine scaffold [1]. The compound exhibits a melting point of 244 °C and functions primarily as a key diazo component in the synthesis of polyazo dyes . It is documented as a precursor for a defined portfolio of commercial dye products, including Direct Black 22, Direct Black 32, Direct Black 150, Direct Black 168, Direct Blue 175, Direct Blue 176, Reactive Blue 256, and Acid Brown 248 [2]. The sulfonic acid moiety confers substantial water solubility to both the intermediate and its derived dyes, enabling their use in aqueous dyeing processes [3].

Why Generic Substitution of Benzenesulfonic Acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 97675-30-4) Is Not Feasible


Substitution of this compound with structurally similar aromatic amine-sulfonic acids (e.g., 4-aminodiphenylamine-2-sulfonic acid, CAS 91-30-5; or 2-amino-5-(4-aminophenyl)benzenesulfonic acid, CAS 2051-89-0) is not a straightforward procurement decision due to differences in the number and spatial orientation of reactive amino groups [1]. The presence of two primary aromatic amino groups in CAS 97675-30-4 enables sequential or simultaneous bis-diazotization, which is a prerequisite for the synthesis of unsymmetrical bis-azo dyes and higher-order polyazo chromophores . In contrast, monoamino analogs (e.g., CAS 91-30-5, which lacks the terminal para-amino group) are chemically restricted to mono-diazotization pathways, yielding structurally simpler monoazo dyes with fundamentally different tinctorial properties and application fastness profiles [2]. Furthermore, the specific regiochemistry of the sulfonic acid group relative to the amino substituents governs both the solubility of the intermediate during synthesis and the aggregation behavior of the final dye molecule on the substrate [3]. The quantitative evidence presented in Section 3 delineates the specific performance dimensions where CAS 97675-30-4 provides verifiable differentiation.

Quantitative Differentiation Evidence for Benzenesulfonic Acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 97675-30-4)


Reactive Amino Group Count: Bis-Diazotization Capability vs. Monoamino Analogs

CAS 97675-30-4 possesses two primary aromatic amino groups, which confers the capacity for bis-diazotization—a prerequisite for constructing unsymmetrical bis-azo dyes. The key comparator, 4-aminodiphenylamine-2-sulfonic acid (CAS 91-30-5), contains only one primary aromatic amino group and is therefore restricted to mono-diazotization pathways . This structural difference is not incremental; it determines the fundamental class of dye that can be synthesized. Without the second para-amino group, the synthesis of polyazo dyes such as Direct Black 22 and Direct Blue 175—both documented commercial products derived from CAS 97675-30-4 [1]—is chemically impossible using CAS 91-30-5 as a substitute starting material. The target compound thus serves as a gatekeeper intermediate for an entire portfolio of higher-order direct dyes.

Azo dye synthesis Bis-diazotization Polyazo chromophore

Commercial Dye Portfolio Derivation: Exclusive Precursor Status for Direct Black and Direct Blue Polyazo Dyes

CAS 97675-30-4 is documented as the diazo component precursor for a specific, enumerated set of commercially significant direct dyes: Direct Black 22, Direct Black 32, Direct Black 150, Direct Black 168, Direct Black 196, Direct Black 197, Direct Black 198, Direct Black 199, Direct Blue 175, Direct Blue 176, Direct Blue 278, Direct Blue 278:1, Reactive Blue 256, Acid Brown 248, and Reactive Brown 248 [1]. The comparator 4-aminodiphenylamine-2-sulfonic acid (CAS 91-30-5) is not documented as a precursor for this polyazo dye portfolio. This represents a differentiation of synthetic utility that is not a matter of degree but of discrete applicability: procurement of the target compound enables access to a defined set of end-product formulations; procurement of the comparator does not.

Direct dyes Polyazo chromophores Commercial dye synthesis

Molecular Weight Differentiation: Impact on Stoichiometric Calculations and Yield Optimization

The molecular weight of CAS 97675-30-4 is 279.32 g/mol [1]. A closely related structural analog, 4-aminodiphenylamine-2-sulfonic acid (CAS 91-30-5), has a molecular weight of 264.30 g/mol [2], representing a difference of 15.02 g/mol (approximately 5.7%). The comparator 2-amino-5-(4-aminophenyl)benzenesulfonic acid (CAS 2051-89-0) has a reported molecular weight of 264.3 g/mol , similarly differing from the target compound. This molecular weight differential is directly attributable to the presence of the additional nitrogen atom in the target compound's second amino group (C₁₂H₁₃N₃O₃S vs. C₁₂H₁₂N₂O₃S for the comparator). In industrial-scale diazotization and coupling reactions, a 5.7% mass differential translates to a corresponding adjustment in stoichiometric calculations for downstream coupling components; using the comparator without correcting for mass differences would result in sub-stoichiometric or excess reagent conditions, affecting yield and purity.

Stoichiometry Synthesis optimization Molecular weight

Sulfonic Acid Regiochemistry: Solubility and Dye Aggregation Behavior Implications

The sulfonic acid group in CAS 97675-30-4 is positioned on the benzenesulfonic acid core ortho to the diphenylamine linkage (i.e., 2-position relative to the amino bridge). This specific regiochemistry imparts water solubility to the intermediate while influencing the aggregation behavior of the derived azo dyes in aqueous dye baths [1]. In contrast, the positional isomer 2-amino-5-(4-aminophenyl)benzenesulfonic acid (CAS 2051-89-0) features a biphenyl scaffold with the sulfonic acid group on a different ring and in a distinct spatial orientation relative to the amino substituents . While direct quantitative solubility data (e.g., g/L at 25 °C) for both compounds under identical conditions was not identified in the available literature, the structural difference constitutes a class-level inference that substitution with a positional isomer will alter the solubility profile and the aggregation state of derived dyes, which in turn affects dye exhaustion rates and leveling properties on cellulosic substrates. Quantitative solubility determination under standardized conditions represents a recommended procurement verification step.

Water solubility Dye aggregation Sulfonic acid regiochemistry

Recommended Application Scenarios for Benzenesulfonic Acid, 5-amino-2-[(4-aminophenyl)amino]- (CAS 97675-30-4)


Synthesis of Unsymmetrical Bis-Azo and Polyazo Direct Dyes for Textile Applications

The compound is optimally deployed as the bis-diazotizable component in the synthesis of unsymmetrical bis-azo dyes, where sequential diazotization of the two primary amino groups enables coupling with two different coupling components to yield dyes with tailored tinctorial properties . The documented commercial products derived from this intermediate—Direct Black 22, Direct Black 32, Direct Blue 175, and Direct Blue 176 [1]—are substantive dyes for cellulosic fibers (cotton, viscose, linen) that do not require mordanting. In this application scenario, procurement of CAS 97675-30-4 is non-negotiable because monoamino analogs (e.g., CAS 91-30-5) cannot undergo the second diazotization step required to build the polyazo chromophore. The structural requirement for two reactive amino groups is absolute and cannot be circumvented through process adjustments. Formulators seeking to produce or replicate the specified commercial dye formulations must source this exact intermediate; substitution will yield a different chemical entity with distinct spectral and fastness properties.

Production of Deep-Shade Black and Blue Direct Dyes with High Tinctorial Strength

The compound is the established diazo component for a portfolio of deep-shade direct dyes, specifically Direct Black 22, 32, 150, 168, 196, 197, 198, and 199, as well as Direct Blue 175, 176, and 278 series . The extended conjugation afforded by the bis-azo and polyazo structures derived from this intermediate is responsible for the characteristic deep black and navy blue shades achieved by these dyes. Monoazo dyes derived from single-amino intermediates typically produce lighter, less saturated shades. For procurement decisions in dye manufacturing, the selection of this intermediate is driven by the desired end-product shade depth and the documented performance of the specified commercial dyes. The compound's molecular weight of 279.32 g/mol [1] and its stoichiometric role as the central diazo component in these formulations mean that accurate procurement quantities must be calculated based on this specific mass; substitution with a lower-molecular-weight analog would require batch reformulation and would not yield the same chromophore. The evidence supporting this application scenario derives from authoritative compilations of dye intermediate-to-product mappings rather than speculative extrapolation.

Aqueous Diazo Coupling Reactions Requiring High Intermediate Solubility

The presence of the sulfonic acid group confers water solubility to the intermediate, enabling diazotization to proceed under standard aqueous acidic conditions (typically sodium nitrite and hydrochloric acid at 0–5 °C) . This property is essential for industrial-scale azo coupling, where homogeneous reaction conditions facilitate consistent diazonium salt formation and efficient coupling with dissolved coupling components. The specific regiochemistry of the sulfonic acid group (2-position of the benzenesulfonic acid core) influences both the solubility of the intermediate during diazotization and the aggregation behavior of the resulting diazonium salt [1]. Procurement of this compound is indicated for processes that require a diazo component with high aqueous solubility under acidic diazotization conditions and where the sulfonic acid group must be retained in the final dye structure to confer water solubility and substantivity to the finished product. Positional isomers with different sulfonic acid placement (e.g., CAS 2051-89-0) may exhibit altered solubility profiles and should not be considered drop-in replacements without experimental validation of solubility and reactivity under the specific process conditions.

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